molecular formula C26H24N2 B2811757 1-(4-{2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethynyl}phenyl)-2,5-dimethyl-1H-pyrrole CAS No. 477845-53-7

1-(4-{2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethynyl}phenyl)-2,5-dimethyl-1H-pyrrole

Cat. No. B2811757
CAS RN: 477845-53-7
M. Wt: 364.492
InChI Key: IZBJWXAWBIFPKS-UHFFFAOYSA-N
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Description

The compound “1-(4-{2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethynyl}phenyl)-2,5-dimethyl-1H-pyrrole” is a solid substance with a molecular weight of 364.49 . Its IUPAC name is 1-(4-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethynyl}phenyl)-2,5-dimethyl-1H-pyrrole .


Molecular Structure Analysis

The compound has a complex structure with two pyrrole rings, each substituted with two methyl groups. It also contains two phenyl rings, one of which is substituted with an ethynyl group . For a detailed molecular structure analysis, it would be best to use a molecular modeling software.


Physical And Chemical Properties Analysis

The compound is a solid substance . It’s soluble in many organic solvents but has low solubility in water .

Scientific Research Applications

Synthesis and Pharmacological Potential

Pyrrole derivatives have been synthesized for potential pharmacological activities. For instance, new 1H-1-pyrrolylcarboxamides were synthesized, showcasing the versatility of pyrrole compounds in creating pharmacologically interesting molecules. These compounds were characterized using TLC, NMR, and IR spectroscopy, indicating their potential for further pharmacological evaluation (A. Bijev, P. Prodanova, A. Nankov, 2003).

Antimicrobial Evaluation

Novel pyrrole derivatives have been evaluated for their antimicrobial properties. A series of substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4,5-dihydroisoxazoles showed in vitro antibacterial activity, suggesting the potential of pyrrole derivatives in developing new antimicrobial agents (Abhishek Kumar, Pankaj Kumar, Fathima Nihana, 2017).

Material Science Applications

Pyrrole derivatives have applications in materials science, particularly in the development of non-linear optical materials. For example, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1 H -pyrrole-2-carboxylate was studied for its potential use as a non-linear optical (NLO) material, demonstrating the multifunctionality of pyrrole derivatives in advanced material applications (R. N. Singh, Poonam Rawat, S. Sahu, 2014).

Antioxidant Activity

Pyrrole derivatives have been investigated for their antioxidant activities. Ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives demonstrated remarkable antioxidant activity, suggesting the importance of pyrrole structures in designing antioxidant agents (R. Zaki, A. K. Kamal El‐Dean, Jehan A. Mickey, N. A. Marzouk, Rasha H Ahmed, 2017).

Electropolymerization and Surface Modification

Pyrrole derivatives have been used to improve the properties of poly(pyrrole) layers through electropolymerization and electrocopolymerization, indicating their utility in modifying surface properties for enhanced performance in various applications (Sebastian Schneider, Matthias Füser, M. Bolte, A. Terfort, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for this compound could involve further exploration of its potential applications, such as its use in enhancing cell-specific productivity . Additionally, more research could be done to fully understand its chemical properties and reactions.

properties

IUPAC Name

1-[4-[2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]ethynyl]phenyl]-2,5-dimethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2/c1-19-5-6-20(2)27(19)25-15-11-23(12-16-25)9-10-24-13-17-26(18-14-24)28-21(3)7-8-22(28)4/h5-8,11-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBJWXAWBIFPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C#CC3=CC=C(C=C3)N4C(=CC=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethynyl}phenyl)-2,5-dimethyl-1H-pyrrole

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